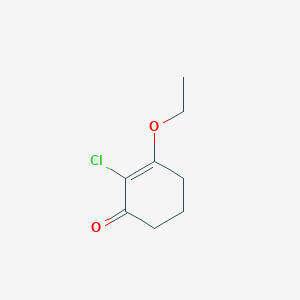

2-Chloro-3-ethoxycyclohex-2-en-1-one

Description

Contextualization within Halogenated Cyclohexenone Chemistry

Halogenated cyclohexenones represent a class of organic compounds characterized by a six-membered ring containing a ketone, a carbon-carbon double bond, and at least one halogen substituent. The presence of the halogen atom, in this case, chlorine, significantly influences the electronic properties and reactivity of the cyclohexenone core. This "halo-enone" motif is a versatile synthon, providing multiple reactive sites for further chemical transformations.

The chlorine atom at the 2-position of 2-Chloro-3-ethoxycyclohex-2-en-1-one activates the double bond for nucleophilic attack, while the ethoxy group at the 3-position, a vinylogous ester, also modulates the reactivity of the system. This dual functionalization makes the compound a potentially valuable intermediate in the construction of more complex molecular architectures. The study of related α-haloketones, such as 2-chloro-2-allyl-1,3-cyclohexanedione, has demonstrated the utility of these structures in organic synthesis. prepchem.com The introduction of a halogen can be a critical step in a synthetic sequence, often setting the stage for subsequent cross-coupling reactions or other functional group interconversions.

Strategic Importance of Functionalized Enone Scaffolds in Complex Molecule Synthesis

Enones, or α,β-unsaturated ketones, are fundamental building blocks in organic synthesis. Their strategic importance lies in their ability to participate in a wide array of chemical reactions, including Michael additions, Diels-Alder reactions, and various annulation strategies. The enone scaffold provides a robust platform for the stereocontrolled introduction of new functional groups and the construction of cyclic and polycyclic systems.

The incorporation of additional functional groups, as seen in this compound, further enhances the synthetic utility of the enone core. The chloro and ethoxy substituents offer orthogonal reactivity, allowing for selective transformations at different positions of the cyclohexenone ring. This multi-functional nature is highly desirable in the synthesis of complex natural products and medicinally relevant compounds, where precise control over chemical reactivity is essential. For instance, derivatives of 1,3-cyclohexanedione (B196179) are precursors to a variety of biologically active molecules, including herbicides and pharmaceuticals. wikipedia.orggoogle.comresearchgate.net

Evolution of Synthetic Methodologies for Enone Derivatives

The synthesis of enone derivatives has evolved significantly over the years, with the development of more efficient, selective, and environmentally benign methods. Early approaches often relied on harsh reaction conditions and stoichiometric reagents. However, modern synthetic chemistry has seen a shift towards catalytic and milder reaction protocols.

A plausible and efficient synthetic route to this compound likely starts from the readily available 1,3-cyclohexanedione. wikipedia.org The synthesis of the related 3-alkoxy-2-cyclohexen-1-ones can be achieved by reacting 1,3-cyclohexanedione with an alcohol in the presence of a catalyst. researchgate.net The subsequent chlorination at the 2-position could potentially be accomplished using various chlorinating agents. A particularly relevant method is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgwikipedia.orgchemistrysteps.comyoutube.com In the context of synthesizing the title compound, the Vilsmeier-Haack conditions could be adapted to use ethanol (B145695) in place of or in addition to DMF, reacting with 1,3-cyclohexanedione to yield this compound. This reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the enolate of the dione.

The table below outlines a potential synthetic approach based on these well-established methodologies.

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 1,3-Cyclohexanedione, Ethanol | Acid or Lewis Acid Catalyst | 3-Ethoxycyclohex-2-en-1-one | Enol ether formation |

| 2 | 3-Ethoxycyclohex-2-en-1-one | Phosphorus oxychloride (POCl₃) | This compound | Electrophilic chlorination |

This proposed synthesis highlights the convergence of classic and modern synthetic techniques to access highly functionalized and synthetically valuable molecules like this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11ClO2 |

|---|---|

Molecular Weight |

174.62 g/mol |

IUPAC Name |

2-chloro-3-ethoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C8H11ClO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3 |

InChI Key |

VVCFRWPRZWRWTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)CCC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 Ethoxycyclohex 2 En 1 One and Analogous Derivatives

Directed Synthesis of Halogenated Cyclohexenones

The formation of the 2-chloro-3-ethoxycyclohexenone framework relies on established reactions in cyclic chemistry, including classic transpositions and regioselective halogenations.

The Stork-Danheiser transposition provides a powerful method for the synthesis of substituted cyclohexenones, which are valuable precursors. nih.gov This reaction sequence typically involves the 1,3-transposition of a carbonyl group. The process starts with a vinylogous ester, such as 3-ethoxycyclohex-2-en-1-one, which can be synthesized from 1,3-cyclohexanedione (B196179). Treatment of this vinylogous ester with an organometallic reagent (e.g., an organolithium or Grignard reagent) leads to a tertiary allylic alcohol. Subsequent acid-catalyzed rearrangement and elimination of water furnishes a γ-substituted-α,β-unsaturated ketone.

While not a direct synthesis of the title compound, this methodology is crucial for creating substituted cyclohexenone cores. To access halogenated derivatives, this strategy could be adapted by using halogenated starting materials or by intercepting intermediates. A more direct approach to the title compound, however, involves the functionalization of the readily available 3-ethoxycyclohex-2-en-1-one.

Recent advancements have also explored novel rearrangements of the cyclohexenol (B1201834) products derived from the Stork-Danheiser reaction. nih.govrsc.org Visible light photocatalysis can be used to drive a contrathermodynamic isomerization of these allylic alcohols into acyclic distal enones, demonstrating the potential for complex molecular rearrangements from this classic reaction. nih.govrsc.org

A more direct and common route to 2-Chloro-3-ethoxycyclohex-2-en-1-one involves the regioselective chlorination of the parent compound, 3-ethoxycyclohex-2-en-1-one. The starting β-enamino ketone is readily prepared from 1,3-cyclohexanedione. The double bond in 3-ethoxycyclohex-2-en-1-one is electron-rich due to the enol ether moiety, making it susceptible to electrophilic attack.

The reaction proceeds by treating 3-ethoxycyclohex-2-en-1-one with a suitable electrophilic chlorinating agent. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective for this transformation. The chlorination occurs selectively at the C2 position (α-position to the carbonyl and vinylogous to the ether), which is the most nucleophilic carbon of the enol ether system. This provides a direct and efficient synthesis of the target compound. Chlorinated acetophenones and other α-haloketones are frequently synthesized using similar methods, highlighting the general utility of this approach. nih.gov

Functionalization Strategies on the Ethoxycyclohexenone Core

The 2-chloro-3-ethoxycyclohexenone scaffold contains multiple reactive sites, allowing for a variety of functionalization strategies to build molecular complexity.

The parent compound, 3-ethoxy-2-cyclohexen-1-one, serves as a useful intermediate for preparing 3-alkyl or 3-aryl-2-cyclohexen-1-ones through the addition of organometallic reagents and subsequent hydrolysis. chemicalbook.com However, for the 2-chloro substituted analog, the reactivity is altered. Direct substitution of the chlorine atom (vinylic substitution) is typically challenging. Functionalization is more readily achieved through the chemistry of the corresponding enolate.

One of the most powerful applications of this scaffold is in directed kinetic alkylation. chemicalbook.com The formation of an enolate from an unsymmetrical ketone can lead to a mixture of products. However, the vinylogous ester system in 3-ethoxycyclohexenone derivatives directs deprotonation to the C6 position (the γ-carbon). This process is often called the Stork-Danheiser kinetic alkylation. chemicalbook.com

Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures ensures the rapid and quantitative formation of the kinetic vinylogous enolate by removing a proton from the C6 position. libretexts.orgresearchgate.net This enolate can then be trapped by various electrophiles, primarily through an Sₙ2 reaction with alkyl halides, to form a new carbon-carbon bond exclusively at C6. libretexts.orgyoutube.com This method is highly effective for primary and some secondary alkyl halides. libretexts.orgyoutube.com The presence of the C2-chloro substituent influences the electronic properties of the system but does not change the site of kinetic deprotonation. This strategy provides a reliable method for synthesizing 6-alkyl-2-chloro-3-ethoxycyclohex-2-en-1-ones.

Table 1: Representative Examples of Kinetic Enolate Alkylation This table presents hypothetical products based on established reactivity patterns.

| Starting Material | Base | Electrophile | Product |

|---|---|---|---|

| This compound | LDA | Methyl Iodide (CH₃I) | 2-Chloro-3-ethoxy-6-methylcyclohex-2-en-1-one |

| This compound | LDA | Benzyl Bromide (BnBr) | 6-Benzyl-2-chloro-3-ethoxycyclohex-2-en-1-one |

| This compound | LDA | Allyl Bromide (CH₂=CHCH₂Br) | 6-Allyl-2-chloro-3-ethoxycyclohex-2-en-1-one |

The cyclohexenone ring possesses an allylic position at C4. While direct functionalization at this site can be competitive with other pathways, the system's reactivity is dominated by the enone and vinylogous ester functionalities.

More significant rearrangements are observed in the precursors to these systems. The allylic alcohol intermediates formed during a Stork-Danheiser type synthesis can undergo synthetically useful rearrangements. nih.gov For instance, visible-light-mediated energy transfer can convert these cyclic alcohols into strained trans-cyclohexene intermediates, which then undergo ring-opening to yield acyclic ketones or aldehydes. nih.govrsc.org This demonstrates that while the final chloro-ethoxy-enone product has its own set of functionalization pathways, its synthetic precursors offer unique opportunities for complex allylic modifications and skeletal rearrangements.

Cascade and Multicomponent Reactions for Scaffold Diversification

The synthesis of functionalized cyclohexenone scaffolds, such as this compound, is of significant interest in organic chemistry due to their utility as versatile building blocks for more complex molecules. Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing these cyclic systems, often in a single operational step from simple precursors. These reactions combine multiple bond-forming events in a sequential manner without the need for isolating intermediates, thereby streamlining synthetic routes and reducing waste.

One of the foundational methods for cyclohexenone synthesis is the Robinson annulation, which is a classic example of a cascade reaction. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. rsc.orgrsc.orgmdpi.com While the traditional Robinson annulation utilizes a ketone and methyl vinyl ketone, variations of the substrates, including the use of chlorinated starting materials, can lead to the formation of functionalized cyclohexenone rings. rsc.org The Wichterle reaction, a variant of the Robinson annulation, employs 1,3-dichloro-cis-2-butene as the Michael acceptor, showcasing the potential to incorporate halogen atoms into the final cyclic ketone structure. rsc.org

Modern advancements in organocatalysis have further expanded the scope of cascade reactions for cyclohexenone synthesis. For instance, organocatalyzed Michael-Michael cascade reactions have been developed to generate highly functionalized cyclohexenes from the reaction of unsaturated β-ketoesters with α,β-unsaturated aldehydes. cmu.edu These reactions can create multiple stereocenters with high control in a single step. cmu.edu

A particularly relevant approach to the synthesis of 2-chloro-3-alkoxycyclohexenones involves a one-pot cyclization of 5-hexynoic acid derivatives. In this process, 5-hexynoic acid is first converted to its acyl chloride, which then undergoes an indium(III) chloride-mediated cyclization to form 3-chloro-2-cyclohexenone as a key intermediate. nih.govyoutube.com Subsequent in-situ addition of an alcohol nucleophile, such as ethanol (B145695), leads to the formation of the corresponding 3-alkoxy-2-cyclohexenone. nih.govyoutube.com This sequence, where cyclization is immediately followed by nucleophilic substitution in the same reaction vessel, represents a powerful cascade strategy for diversifying the scaffold.

The diversification of the 2-chloro-3-alkoxycyclohexenone scaffold can be achieved by varying the alcohol nucleophile used in the final step of the cascade sequence described above. This allows for the introduction of a wide range of alkoxy groups at the 3-position of the cyclohexenone ring. The following table illustrates the outcomes of such a one-pot cyclization-nucleophilic addition cascade.

| Entry | Alcohol Nucleophile | Resulting 3-Alkoxy-2-cyclohexenone Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Methanol | 3-Methoxy-2-cyclohexen-1-one | 72 | youtube.com |

| 2 | Ethanol | 3-Ethoxy-2-cyclohexen-1-one | 71 | nih.gov |

| 3 | Isopropanol | 3-Isopropoxy-2-cyclohexen-1-one | 80 | nih.gov |

| 4 | tert-Butanol | 3-(tert-Butoxy)-2-cyclohexen-1-one | 58 | nih.gov |

| 5 | Phenol | 3-Phenoxy-2-cyclohexen-1-one | 65 | youtube.com |

Multicomponent reactions, which involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all reactants, are also highly valuable for scaffold diversification. For example, a three-component reaction involving an aldehyde, a secondary amine, and trimethylsilyl (B98337) cyanide can be employed to generate α-amino nitriles, which are versatile intermediates. While not directly yielding the target cyclohexenone, such MCRs can be used to rapidly assemble key precursors that can then undergo further transformations to build the desired cyclic scaffold. The development of novel MCRs that can directly construct the 2-chloro-3-ethoxycyclohexenone core remains an active area of research.

Computational and Theoretical Investigations of 2 Chloro 3 Ethoxycyclohex 2 En 1 One Reactivity and Structure

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the step-by-step pathways of chemical reactions. For 2-Chloro-3-ethoxycyclohex-2-en-1-one, these methods can be employed to study its behavior in various transformations, such as nucleophilic additions, cycloadditions, or substitution reactions.

Detailed research findings from studies on analogous systems, like the DFT study on the stereoselective [2+2] cycloaddition of aryl(alkyl)ketenes and electron-deficient benzaldehydes, demonstrate that reaction mechanisms can be meticulously mapped out. rsc.org Such an analysis for this compound would involve:

Identification of Intermediates and Transition States: Locating the structures of all transient species along the reaction coordinate.

Calculation of Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the identification of the rate-determining step. rsc.org

For instance, in a hypothetical reaction with a nucleophile, DFT calculations could model the approach of the nucleophile to the electrophilic centers of the cyclohexenone ring. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

A representative table of calculated energies for a hypothetical reaction pathway is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

This table is illustrative and does not represent experimental data for this compound.

Electronic Structure and Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

For this compound, the electronic nature of the substituents (the chloro and ethoxy groups) significantly influences the energy and localization of the HOMO and LUMO. The electron-withdrawing chloro group and the electron-donating ethoxy group have opposing effects, leading to a complex distribution of electron density and reactivity.

HOMO: The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. In this compound, the HOMO is likely to have significant contributions from the ethoxy group and the π-system of the enone.

LUMO: The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile. The LUMO is expected to be localized on the carbon-carbon double bond and the carbonyl group, particularly the β-carbon, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of substituents can tune these frontier orbital energies. rsc.org

An illustrative table of FMO properties is provided below.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital (Nucleophilic) |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital (Electrophilic) |

| HOMO-LUMO Gap | 5.3 | Indicator of kinetic stability |

This table is illustrative and does not represent experimental data for this compound.

Prediction of Regioselectivity and Stereoselectivity via Density Functional Theory

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving substituted cyclic compounds. nih.govnih.gov For this compound, which has multiple reactive sites, predicting the outcome of a reaction is not always intuitive.

Regioselectivity: In reactions such as nucleophilic addition, the nucleophile can potentially attack the carbonyl carbon or the β-carbon of the enone system. DFT can be used to calculate the activation energies for both pathways. The pathway with the lower activation energy will be the favored one, thus predicting the regioselectivity. Studies on similar systems have shown that electronic effects of substituents play a major role in directing the incoming nucleophile. nih.gov

Stereoselectivity: When new chiral centers are formed during a reaction, DFT can predict which stereoisomer will be the major product. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. For example, in cycloaddition reactions, the endo or exo product preference can be determined by comparing the energies of the respective transition states. rsc.org

An illustrative data table for predicted selectivity is shown below.

| Reaction Pathway | Product Ratio (Calculated) | Activation Energy (kcal/mol) |

| Regioselectivity | ||

| Attack at Carbonyl Carbon | 15% | 18.9 |

| Attack at β-Carbon | 85% | 14.2 |

| Stereoselectivity | ||

| Endo Addition | 70% | 12.5 |

| Exo Addition | 30% | 13.8 |

This table is illustrative and does not represent experimental data for this compound.

Energy Landscape and Transition State Characterization

A comprehensive understanding of a reaction mechanism requires the characterization of the entire potential energy surface, often referred to as the energy landscape. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For a reaction involving this compound, computational chemists would use DFT to:

Locate Transition State Geometries: A transition state is a first-order saddle point on the potential energy surface. Its geometry provides a snapshot of the bond-breaking and bond-forming processes.

Perform Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed connects the intended species.

The characterization of transition states is crucial for understanding the factors that control the reaction rate and selectivity. For instance, analyzing the geometry of a transition state can reveal steric clashes or favorable orbital interactions that influence the stereochemical outcome. nih.gov

An illustrative table of transition state properties is provided below.

| Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| TS1 (Regio A) | C=O: 1.28, Nu-C: 2.15 | -350 |

| TS2 (Regio B) | C=C: 1.38, Nu-C: 2.05 | -410 |

| TS-endo | Cα-X: 2.10, Cβ-Y: 2.12 | -380 |

| TS-exo | Cα-X: 2.15, Cβ-Y: 2.18 | -365 |

This table is illustrative and does not represent experimental data for this compound. Nu represents a generic nucleophile, and X and Y represent atoms of a reacting partner.

Strategic Applications of 2 Chloro 3 Ethoxycyclohex 2 En 1 One As a Synthetic Building Block

Construction of Complex Alicyclic and Polycyclic Frameworks

The specific reactivity of 2-chloro-3-ethoxycyclohex-2-en-1-one and its analogs makes them ideal starting points for the assembly of sophisticated cyclic systems that are otherwise challenging to access.

A key application of this building block is in the synthesis of rigid, angularly fused polycyclic systems. Research has demonstrated that 2-bromo-3-ethoxycyclohex-2-en-1-one is an excellent precursor for generating transient, highly reactive 1,2-cyclohexadiene intermediates. researchgate.net These intermediates can be efficiently trapped in an intramolecular fashion to create complex, fused scaffolds. researchgate.net

The synthetic strategy begins with the Stork-Danheiser transposition, using 2-bromo-3-ethoxycyclohex-2-en-1-one and various alkyl iodides to prepare a range of β-substituted 2-bromocyclohexenone intermediates. researchgate.net These intermediates are then further elaborated to attach a tethered olefin, such as a styrene (B11656) or another electron-deficient olefin, which acts as the trapping agent for the subsequent cycloaddition. researchgate.net Upon treatment with a fluoride (B91410) source like cesium fluoride (CsF), a desilylation reaction generates the transient 1,2-cyclohexadiene, which immediately undergoes an intramolecular [2+2] cycloaddition with the tethered olefin. researchgate.net This sequence provides a direct route to tricyclic alkylidene cyclobutanes, which are valuable fused polycyclic frameworks. researchgate.net The reaction proceeds efficiently at room temperature and provides access to a variety of complex structures based on the nature of the trapping group. researchgate.net

The bicyclo[2.2.2]octanone core is a prominent structural motif in numerous natural products and serves as a rigid scaffold in medicinal chemistry. nih.govnih.gov While the direct application of this compound for this purpose is not extensively documented, its non-halogenated parent compound, 3-ethoxycyclohex-2-en-1-one, is a well-established precursor for this skeleton. psu.edu

The established method involves a tandem Michael addition-cyclization sequence. psu.edu The lithium enolate of 3-ethoxycyclohex-2-en-1-one is reacted with α,β-unsaturated esters like tert-butyl acrylate. psu.edu This reaction sequence, driven by an excess of the enolate, proceeds with high efficiency and endo-selectivity to form the bicyclo[2.2.2]octanone framework. psu.edu The process is notable for its operational simplicity, often utilizing polymer-supported reagents to quench the reaction and purify the product, thereby avoiding traditional aqueous workups and chromatography. psu.edu This high-throughput approach allows for the rapid generation of a library of substituted bicyclo[2.2.2]octanone derivatives. psu.edu

Although this specific pathway relies on the enolate of the non-halogenated precursor, it highlights the general utility of the cyclohexenone scaffold in constructing these bridged bicyclic systems.

Role in Total Synthesis of Natural Products and Analogues

The ability to rapidly construct complex molecular cores makes this compound and its derivatives invaluable tools in the challenging field of natural product total synthesis.

The true power of the intramolecular [2+2] cycloaddition strategy lies in its ability to generate highly functionalized and sterically congested polycyclic cores that are characteristic of many natural products. researchgate.net The precursors, readily synthesized from 2-bromo-3-ethoxycyclohex-2-en-1-one, can be designed with various functional groups tethered to the cyclohexenone ring. researchgate.net The subsequent cycloaddition translates these functionalities into a rigid, three-dimensional arrangement, providing rapid access to the core structures of complex molecules. researchgate.net

The versatility of this method is demonstrated by the range of substrates that can be prepared and cyclized, leading to diverse tricyclic products. Below is a table summarizing the scope of this transformation.

| Precursor derived from 2-Bromocyclohexenone | Trapping Olefin Type | Cycloaddition Conditions | Product | Yield (%) |

| Styrene-tethered | Styrene | CsF, CH₃CN, rt | Fused Tricyclic Alkylidene Cyclobutane | 74-81% |

| Acrylate-tethered | Electron-deficient | CsF, CH₃CN, rt | Fused Tricyclic Alkylidene Cyclobutane | 61-91% |

| Acrylonitrile-tethered | Electron-deficient | CsF, CH₃CN, rt | Fused Tricyclic Alkylidene Cyclobutane | 85% |

| Oxygenated Cyclohexenone | Styrene | CsF, CH₃CN, rt | Oxygenated Fused Tricyclic System | 78-83% |

| Data sourced from a study on intramolecular trapping of 1,2-cyclohexadienes. researchgate.net |

This method effectively builds molecular complexity in a single, efficient step, a key goal in modern total synthesis.

Control over stereochemistry is paramount in total synthesis, as the biological function of a molecule is intrinsically linked to its three-dimensional structure. The synthetic utility of 2-bromo-3-ethoxycyclohex-2-en-1-one is significantly enhanced by the high degree of stereocontrol exerted during its transformations.

The intramolecular [2+2] trapping of the 1,2-cyclohexadiene intermediate is a prime example of a highly stereoselective reaction. The cycloaddition proceeds with complete diastereoselectivity, exclusively forming the cis-fused product. researchgate.net This high level of stereocontrol is attributed to the geometric constraints of the transition state, where the tether connecting the allene (B1206475) and the olefin dictates the facial selectivity of the addition. researchgate.net Such predictable and absolute control over the relative stereochemistry of newly formed chiral centers is a crucial advantage, as it eliminates the need for tedious separation of diastereomers and ensures that the synthetic pathway leads to a single, desired product architecture. researchgate.net

Similarly, in the formation of bicyclo[2.2.2]octanones from the related 3-ethoxycyclohex-2-en-1-one, the reaction proceeds with a strong preference for the endo-configured product, a result of favorable secondary orbital interactions in the transition state of the intramolecular Michael reaction. psu.edu

Utility in the Synthesis of Biologically Active Scaffolds

The complex, rigid, and often unique three-dimensional structures synthesized from this compound are of significant interest in medicinal chemistry and drug discovery.

The bicyclo[2.2.2]octene framework, a close relative of the octanone skeleton, has been identified as a promising core scaffold for developing non-covalent inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro main protease. nih.gov The rigid nature of this scaffold allows it to present appended functional groups in a well-defined spatial orientation, making it an ideal starting point for the structure-based design of enzyme inhibitors. nih.gov

Furthermore, the angularly fused tricyclic systems generated via the intramolecular [2+2] cycloaddition methodology represent novel chemical space. researchgate.net Such rigid and complex scaffolds are highly sought after in drug discovery programs. Their conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity. The ability to generate libraries of these unique structures using the 2-bromo-3-ethoxycyclohex-2-en-1-one building block provides a powerful platform for the discovery of new therapeutic agents.

Precursors for Pharmacologically Relevant Molecules

The activated β-chloro-α,β-unsaturated ketone core of this compound renders it a versatile and reactive building block for the synthesis of various heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in the structures of numerous pharmacologically active molecules. The strategic placement of the chloro and ethoxy groups allows for sequential and regioselective reactions with binucleophiles, leading to the formation of fused ring systems that are central to many therapeutic agents.

The primary utility of this compound in this context lies in its reaction with hydrazine (B178648) and hydroxylamine (B1172632) derivatives to construct pyrazole (B372694) and isoxazole (B147169) ring systems, respectively. These resulting fused heterocyclic structures, namely the 4,5,6,7-tetrahydro-2H-indazoles and 4,5,6,7-tetrahydrobenzo[c]isoxazoles, are known to be key components in a variety of biologically active compounds.

The synthesis of these core structures is a well-established chemical transformation. The reaction of this compound with hydrazine hydrate, for instance, proceeds via a condensation-cyclization sequence. The initial nucleophilic attack by the hydrazine at the carbonyl carbon is followed by an intramolecular nucleophilic substitution of the vinyl chloride, leading to the formation of the pyrazole ring fused to the cyclohexane (B81311) backbone. Similarly, reaction with hydroxylamine hydrochloride under appropriate conditions yields the corresponding fused isoxazole derivative.

While specific, detailed research findings on the direct synthesis and subsequent pharmacological evaluation of molecules derived explicitly from this compound are not extensively detailed in publicly accessible literature, the established pharmacological importance of the resulting heterocyclic systems is well-documented. Indazole derivatives, for example, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. nih.gov Certain indazole-containing molecules have been approved as therapeutic agents for various diseases. nih.gov Likewise, the isoxazole nucleus is a key feature in numerous drugs and is associated with a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. ijpca.orgrsc.orgnih.govresearchgate.netjgtps.com

The value of this compound, therefore, lies in its potential as a readily available starting material for the efficient construction of these pharmacologically privileged scaffolds. Further functionalization of the resulting tetrahydro-2H-indazol-3-ol or tetrahydrobenzo[c]isoxazol-3-ol would be the next logical step in a drug discovery program to develop novel therapeutic candidates. For example, the hydroxyl group on these intermediates provides a handle for further chemical modification to optimize biological activity and pharmacokinetic properties.

The table below outlines the key reactants and the resulting pharmacologically relevant heterocyclic cores that can be synthesized from this compound.

| Reactant | Resulting Heterocyclic Core | Potential Pharmacological Relevance |

| Hydrazine Hydrate | 4,5,6,7-Tetrahydro-2H-indazol-3-ol | Anti-inflammatory, Analgesic, Cardiovascular nih.govnih.gov |

| Hydroxylamine | 4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-ol | Anti-inflammatory, Antimicrobial, Anticancer ijpca.orgrsc.orgnih.govresearchgate.netjgtps.com |

Future Research Directions and Perspectives on 2 Chloro 3 Ethoxycyclohex 2 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Protocols

The traditional synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one and related compounds often relies on multi-step procedures that may involve harsh chlorinating agents. Future research should prioritize the development of more atom-economical, efficient, and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalytic Direct C-H Chlorination: Investigating selective C-H chlorination of the parent compound, 3-ethoxy-2-cyclohexen-1-one, using modern catalytic systems could provide a more direct and efficient route, minimizing waste compared to traditional methods.

Convergent [5+1] Cycloaddition Strategies: Rhodium-catalyzed [5+1] cycloadditions of vinylcyclopropanes with carbon monoxide have emerged as a powerful method for constructing cyclohexenone cores. nih.gov Adapting this methodology to incorporate the required chloro and ethoxy functionalities could offer a novel and convergent pathway to the target molecule and its derivatives.

Sustainable Solvent and Catalyst Systems: The use of aqueous media or biodegradable solvents in conjunction with recyclable catalysts could significantly enhance the sustainability of cyclohexenone synthesis. acs.org Research into phase-transfer catalysis or micellar catalysis for the chlorination and formation of the enol ether could reduce the reliance on volatile organic solvents.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reaction control, particularly for potentially hazardous reactions like chlorination.

Table 1: Potential Novel Synthetic Protocols

| Synthetic Strategy | Potential Advantages | Relevant Research Context |

|---|---|---|

| Catalytic C-H Chlorination | High atom economy, reduced waste | Advances in selective C-H functionalization |

| [5+1] Cycloaddition | High convergence, stereocontrol | Rhodium-catalyzed synthesis of polysubstituted cyclohexenones nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Used for synthesizing cyclohexenone acid derivatives acs.org |

| Green Solvent Systems | Reduced environmental impact, improved safety | High-yield synthesis in H₂O has been demonstrated for related structures acs.org |

Exploration of Unprecedented Reactivity Modes

The reactivity of this compound is dominated by its enone and vinyl chloride moieties. Future research can focus on uncovering new transformations that exploit the interplay between these functional groups.

Tandem and Cascade Reactions: Designing one-pot reactions where an initial transformation at one site triggers a subsequent reaction at another is a key area for future work. For instance, a conjugate addition could be followed by an intramolecular cyclization involving the displacement of the chloride, leading to complex bicyclic structures. Tandem catalysis has been shown to be effective for creating 2-alkylidene cyclohexenones from related starting materials. tandfonline.com

Asymmetric Transformations: The prochiral nature of the cyclohexenone ring offers significant opportunities for asymmetric catalysis. Developing organocatalytic or transition-metal-catalyzed methods for enantioselective conjugate additions of various nucleophiles (carbon, nitrogen, sulfur) would provide access to valuable chiral building blocks. mdpi.com The use of ene-reductases has already proven effective for the asymmetric synthesis of chiral cyclohexenones with quaternary stereocenters. acs.org

Cross-Coupling Reactions: The vinyl chloride functionality is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). Exploring these reactions would enable the introduction of a wide array of substituents (aryl, alkyl, alkynyl) at the C2-position, dramatically expanding the structural diversity accessible from this single precursor.

Radical Chemistry: The enone system can act as a radical acceptor. Investigating single-electron reduction processes, perhaps mediated by reagents like bis(cyclopentadienyl)titanium(III) chloride, could generate allylic radicals for intra- or intermolecular trapping, opening pathways to complex polycyclic natural product cores. wikipedia.org

Table 2: Proposed Novel Reactivity Explorations

| Reactivity Mode | Functional Group Targeted | Potential Outcome |

|---|---|---|

| Asymmetric Conjugate Addition | α,β-Unsaturated Ketone | Enantiomerically enriched β-functionalized cyclohexanones mdpi.com |

| Palladium-Catalyzed Cross-Coupling | Vinyl Chloride | 2-Aryl/Alkyl/Alkynyl-3-ethoxycyclohex-2-en-1-ones |

| Tandem Conjugate Addition-Cyclization | Enone and Vinyl Chloride | Fused or bridged bicyclic ring systems |

| Radical-Mediated Cyclizations | Enone Double Bond | Complex polycyclic architectures wikipedia.org |

Integration with Advanced Catalysis and Enabling Technologies

The convergence of novel reactivity with advanced catalytic systems and modern chemical technologies will be crucial for advancing the chemistry of this compound.

Organocatalysis: Chiral primary amines and Brønsted acids have been successfully employed in the asymmetric synthesis of complex cyclohexenone structures. organic-chemistry.org Applying these catalysts to reactions involving this compound, such as Michael or aldol (B89426) additions, could provide highly enantioselective routes to complex chiral molecules.

Photoredox and Electrocatalysis: These technologies offer unique activation pathways under mild conditions. Photoredox catalysis could enable novel radical-based transformations, while electrochemistry could provide a reagent-free method for oxidation or reduction reactions, enhancing the sustainability of synthetic processes.

Biocatalysis: Enzymes, such as ene-reductases and ketoreductases, offer unparalleled selectivity. acs.org Exploring the enzymatic reduction of the double bond or the ketone in this compound could yield specific stereoisomers that are difficult to access through traditional chemical methods.

High-Throughput Experimentation: Employing automated, high-throughput screening methods would accelerate the discovery of optimal catalysts and reaction conditions for novel transformations, rapidly expanding the synthetic utility of the title compound.

Table 3: Advanced Catalytic Systems and Technologies

| Technology / Catalyst Type | Application Area | Potential Advantage |

|---|---|---|

| Chiral Organocatalysts | Asymmetric Synthesis | Access to enantiopure products without transition metals mdpi.comorganic-chemistry.org |

| Manganese(I) Complexes | Chemoselective Hydrogenation | Selective reduction of the C=C bond while preserving the ketone acs.org |

| Ene-Reductases (Biocatalysis) | Asymmetric Reduction | High enantioselectivity in the synthesis of chiral cyclohexanones acs.org |

| Flow Chemistry | Process Optimization | Improved safety, scalability, and control over reaction parameters |

Expansion into Materials Science and Supramolecular Chemistry

While primarily viewed as a synthetic intermediate, the functional groups of this compound make it an intriguing candidate for applications in materials science.

Polymer Chemistry: The vinyl chloride and enone functionalities could be leveraged for polymerization. For example, the compound could serve as a functional monomer in radical or anionic polymerization. The pendant ethoxy and chloro groups could be used for post-polymerization modification to tune material properties such as solubility, thermal stability, or refractive index.

Functional Dyes and Probes: The cyclohexenone core is a component of some functional molecules. By using cross-coupling reactions to attach chromophores or fluorophores to the C2-position, novel dyes with environmentally sensitive absorption or emission properties could be developed.

Precursors to Advanced Materials: Cyclohexenone derivatives can serve as precursors to complex materials. For instance, they are building blocks in the synthesis of luminol (B1675438) derivatives, which are known for their chemiluminescence. researchgate.net Future work could explore the conversion of this compound into novel photo- or electro-active materials.

Table 4: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Functional Groups |

|---|---|---|

| Polymer Synthesis | Functional Monomer | Enone, Vinyl Chloride |

| Supramolecular Chemistry | Building Block for Self-Assembly | Carbonyl (H-bond acceptor) |

| Chemiluminescent Materials | Synthetic Precursor | Cyclohexenone Core researchgate.net |

| Functional Dyes | Core Scaffold | Vinyl Chloride (for attaching chromophores) |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one?

- Methodological Answer : Focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, chloro-substituted cyclohexenones often require anhydrous conditions to prevent hydrolysis of the ethoxy group. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from intermediates like 2-Chloro-3-hydroxycyclohex-2-en-1-one . Safety protocols for handling chlorinated intermediates (e.g., fume hood use, PPE) must align with hazardous chemical guidelines .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and olefinic protons (δ 5.5–6.0 ppm).

- ¹³C NMR : The carbonyl carbon (C1) typically resonates at δ 200–210 ppm.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

Compare data with structurally similar compounds like 2-Chloro-3-hydroxycyclohex-2-en-1-one to validate substituent effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow guidelines for chlorinated ketones:

- Use chemical-resistant gloves (nitrile) and eye protection.

- Work in a well-ventilated fume hood to avoid inhalation of volatile byproducts.

- Store in airtight containers away from moisture to prevent decomposition.

- Dispose of waste via approved hazardous waste channels, as outlined in Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Crystallize the compound using slow evaporation in a non-polar solvent (e.g., hexane). Refine the structure using SHELXL, accounting for chlorine’s high electron density. Analyze bond angles and torsion angles to confirm the enone system’s planarity and substituent orientations. Compare with databases (e.g., Cambridge Structural Database) to identify conformational outliers .

Q. What strategies address contradictions in reactivity data for this compound under nucleophilic conditions?

- Methodological Answer :

- Hypothesis Testing : Systematically vary nucleophiles (e.g., Grignard reagents vs. amines) and solvents (polar aprotic vs. protic).

- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates and identify intermediates.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies for competing pathways (e.g., conjugate addition vs. substitution).

Cross-validate results with spectroscopic and chromatographic data .

Q. How do hydrogen-bonding networks influence the solid-state stability of this compound?

- Methodological Answer : Perform graph-set analysis (as per Etter’s rules) on crystallographic data to map donor-acceptor interactions. The ethoxy group may act as a weak hydrogen-bond acceptor, while the carbonyl oxygen serves as a stronger acceptor. Compare packing motifs with analogous compounds (e.g., hydroxy-substituted derivatives) to assess how substituents modulate stability .

Q. What computational methods predict the tautomeric behavior of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., chloroform vs. DMSO) on keto-enol equilibria.

- NMR Chemical Shift Prediction : Use software like ACD/Labs or GIAO-DFT to correlate theoretical and experimental shifts for tautomers.

Validate findings with variable-temperature NMR experiments to observe dynamic equilibria .

Key Notes

- Methodological Focus : Emphasized experimental design, data validation, and interdisciplinary techniques (e.g., crystallography, computational chemistry).

- Advanced vs. Basic : Segregated questions to cater to both entry-level researchers (synthesis, safety) and specialists (tautomerism, crystallography).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.